

# 6-Azidosulfonylhexyltriethoxysilane CAS number 96550-26-4

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## Compound of Interest

Compound Name: 6-Azidosulfonylhexyltriethoxysilane

Cat. No.: B1592801

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An In-depth Technical Guide to **6-Azidosulfonylhexyltriethoxysilane**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**6-Azidosulfonylhexyltriethoxysilane** (CAS Number: 96550-26-4) is a bifunctional organosilane compound that has emerged as a critical tool in surface chemistry, materials science, and bioconjugation. Its unique molecular architecture, featuring a triethoxysilane group for covalent attachment to hydroxylated surfaces and a terminal azidosulfonyl group for subsequent ligation chemistries, enables the precise engineering of material surfaces. This guide provides a comprehensive overview of its properties, applications, and detailed experimental protocols for its use in creating functionalized surfaces for advanced research and development.

## Core Properties and Specifications

**6-Azidosulfonylhexyltriethoxysilane** is a liquid organoethoxysilane primarily used as a chemical intermediate and surface modification agent.<sup>[1]</sup> Its utility stems from the orthogonal reactivity of its two functional ends, separated by a flexible hexyl spacer.<sup>[2]</sup>

## Physicochemical Data

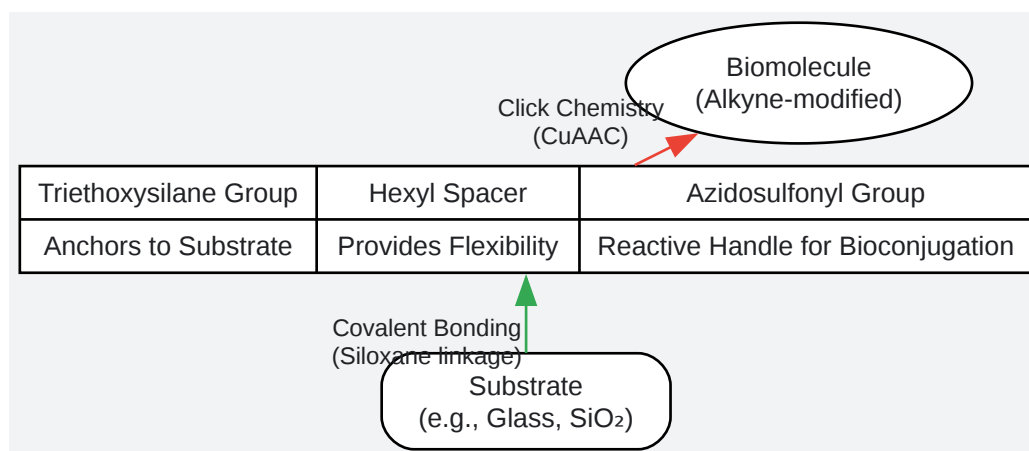
The key physical and chemical properties of **6-Azidosulfonylhexyltriethoxysilane** are summarized below. The data indicates a high-boiling, dense liquid that is sensitive to moisture.

[1][3]

Property	Value	Source(s)
CAS Number	96550-26-4	[2][3][4][5]
Molecular Formula	C <sub>12</sub> H <sub>27</sub> N <sub>3</sub> O <sub>5</sub> SSi	[2][3][4][5]
Molecular Weight	353.51 g/mol	[2][3][4]
Physical State	Liquid	[1]
Purity	Typically >90-95%	[1][2]
Density	1.147 g/cm <sup>3</sup>	[3][5][6]
Melting Point	< 0°C	[3][6]
Flash Point	114°C	[3]
Refractive Index	1.4634	[3]
Hydrolytic Sensitivity	Reacts slowly with moisture/water	[3]

## Molecular Architecture and Functionality

The compound's structure is designed for molecular linking, consisting of a triethoxysilane headgroup, a hexyl chain spacer, and a terminal azidosulfonyl group.[2] This design allows it to act as a bridge between inorganic substrates and organic or biological molecules.



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**Caption:** Molecular architecture and dual functionality.

## Applications in Research and Development

The primary application of **6-Azidosulfonylhexyltriethoxysilane** is the functionalization of surfaces to introduce azide groups. These surfaces then serve as a platform for attaching a wide array of molecules.

## Surface Modification and Self-Assembled Monolayers (SAMs)

The triethoxysilane group readily reacts with hydroxyl groups (-OH) present on substrates like silicon wafers, glass, and various metal oxides.[2] This reaction proceeds via hydrolysis of the ethoxy groups to silanols, followed by condensation with surface hydroxyls and adjacent silanols, forming a stable, covalently bonded self-assembled monolayer (SAM).[2][7] This process orients the hexyl chains outwards, exposing the terminal azide groups for further reactions.[2]

## Bioconjugation via Click Chemistry

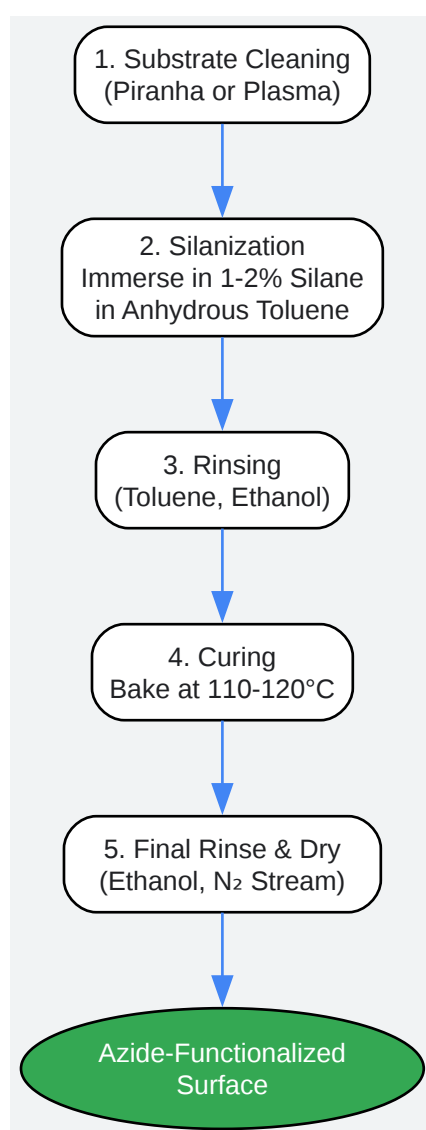
Once the surface is functionalized with azide groups, it becomes a reactive substrate for various "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] This reaction allows for the efficient and specific covalent attachment of molecules containing a terminal alkyne group, such as proteins, nucleic acids, or small-molecule drugs, under mild conditions.[2]

## Experimental Protocols

The following sections provide detailed methodologies for the use of **6-Azidosulfonylhexyltriethoxysilane** in surface functionalization and subsequent bioconjugation.

### Protocol 1: Surface Functionalization (SAM Formation)

This protocol describes the formation of an azide-terminated SAM on a standard silicon or glass substrate. The process involves substrate cleaning, silanization, and curing.



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**Caption:** Workflow for creating an azide-terminated SAM.

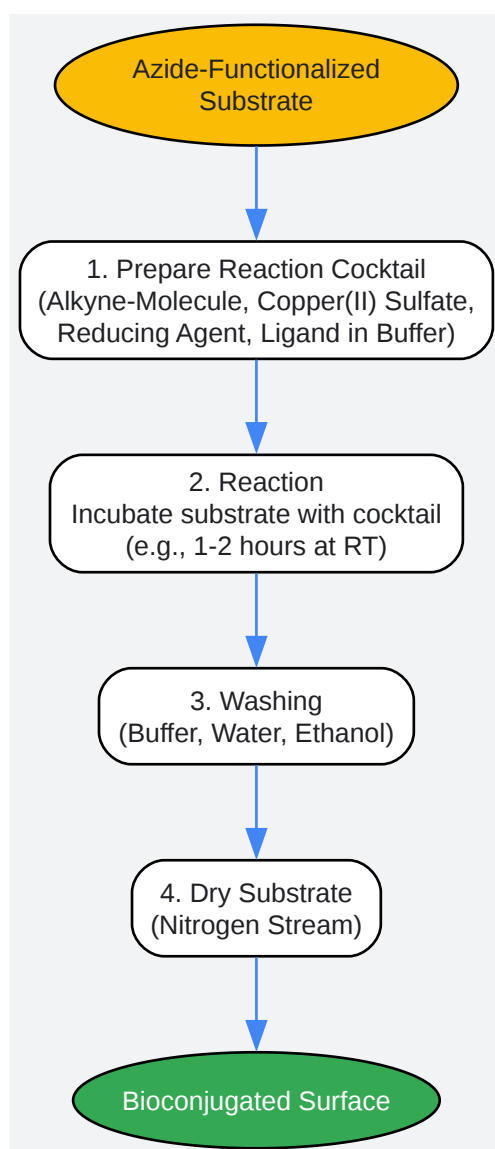
Methodology:

- Substrate Preparation:
  - Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure a high density of surface hydroxyl groups. Standard methods include sonication in solvents (acetone, isopropanol), followed by oxygen plasma treatment or immersion in a Piranha solution ( $\text{H}_2\text{SO}_4/\text{H}_2\text{O}_2$  mixture).
  - Caution: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood.
  - Rinse extensively with deionized water and dry under a stream of nitrogen gas.
- Silanization:
  - Prepare a 1-2% (v/v) solution of **6-Azidosulfonylhexyltriethoxysilane** in an anhydrous solvent, such as toluene, immediately before use. The anhydrous nature of the solvent is critical to prevent premature polymerization of the silane in solution.
  - Immerse the cleaned, dry substrates in the silane solution for 1-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
- Rinsing and Curing:
  - Remove the substrates from the silane solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
  - Follow with a rinse in ethanol or isopropanol.
  - Dry the substrates under a stream of nitrogen.
  - Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane network on the surface.

- Final Preparation:
  - Allow the substrates to cool to room temperature.
  - Perform a final sonication in ethanol to remove any remaining unbound silane.
  - Dry with nitrogen. The azide-functionalized surface is now ready for use.

## Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an alkyne-modified molecule (e.g., a protein or fluorescent dye) to the azide-functionalized surface.



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**Caption:** General workflow for surface bioconjugation via CuAAC.

Methodology:

- Prepare Reagents:
  - Alkyne-Molecule Solution: Dissolve the alkyne-modified molecule of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) for biomolecules).
  - Copper(II) Sulfate Solution: Prepare a stock solution (e.g., 100 mM) in water.
  - Reducing Agent Solution: Prepare a fresh stock solution of a reducing agent to generate Cu(I) in situ. Sodium ascorbate is commonly used (e.g., 500 mM in water).
  - Ligand (Optional but Recommended): A copper-stabilizing ligand like TBTA or THPTA can improve reaction efficiency and reduce potential damage to biomolecules. Prepare a stock solution in a suitable solvent (e.g., DMSO).
- Reaction Setup:
  - In a microcentrifuge tube, prepare the reaction cocktail. Add the components in the following order: buffer, alkyne-molecule, ligand (if used), copper(II) sulfate, and finally, the reducing agent. A typical final concentration might be:
    - 10-100  $\mu$ M Alkyne-Molecule
    - 1 mM Copper(II) Sulfate
    - 5 mM Sodium Ascorbate
    - 1 mM Ligand
  - Mix gently.
- Conjugation Reaction:
  - Place the azide-functionalized substrate in a suitable reaction vessel (e.g., a petri dish).

- Cover the surface of the substrate with the freshly prepared reaction cocktail.
- Incubate at room temperature for 1-2 hours. The vessel can be gently agitated to ensure uniform coverage.
- Washing and Drying:
  - Remove the reaction cocktail.
  - Wash the substrate extensively to remove unreacted components and the copper catalyst. A typical wash series would be: PBS buffer, deionized water, and finally ethanol.
  - Dry the surface under a stream of nitrogen. The surface is now functionalized with the molecule of interest.

## Safety and Handling

**6-Azidosulfonylhexyltriethoxysilane** requires careful handling due to its reactivity and hazardous properties.<sup>[1]</sup> The hydrolysis product is ethanol, which can have narcotic effects upon overexposure.<sup>[1]</sup>



Hazard Type	GHS Classification & Statement	Precautionary Measures
Health Hazards	H315: Causes skin irritation. [1]H319: Causes serious eye irritation.[1]	P280: Wear protective gloves, eye protection, and face protection.[1]P264: Wash hands thoroughly after handling.[1]
Chemical Stability	Stable in sealed containers stored below 35°C.[1]Reacts with water and moisture.[1]	Store in a well-ventilated place away from heat.[1] Keep container tightly closed.
Incompatibilities	Acids, Alcohols, Amines, Water, Oxidizing Agents. [1]May form explosive azides with copper, lead, silver, mercury, etc.[1]	Avoid contact with incompatible materials. Use caution with metal spatulas or equipment.
Fire Hazard	Irritating fumes may develop when exposed to heat or flame.[1]	Use water spray, foam, CO <sub>2</sub> , or dry chemical extinguishers.[1]

Personal Protective Equipment (PPE): Always use Neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[1] Work in a well-ventilated area or a fume hood.[1]

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